Tetrapterol E
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H28O4 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9-14,22,26-27H,4,6,8,15H2,1-3H3/b17-7+ |
InChI Key |
SJLANBYUPRFSHO-REZTVBANSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2COC3=C(C2=O)C=CC(=C3)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1)C2COC3=C(C2=O)C=CC(=C3)O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Source Material and Initial Extraction
This compound is primarily isolated from the plant Patrinia villosa Juss, which is powdered and subjected to solvent extraction. A typical procedure involves:
- Grinding 8.0 kg of Patrinia villosa Juss into powder.
- Reflux extraction twice with 70% aqueous ethanol (approximately 80 L total volume).
- Filtration to collect about 61 L of filtrate.
- Concentration of the filtrate under reduced pressure at 60 °C to remove ethanol, yielding a residue (~2 L volume).
This crude extract is then redissolved in water for further purification steps.
Purification by Column Chromatography
The aqueous solution of the crude extract is loaded onto a glass column (6.0 cm × 80 cm) packed with polyamide or silica gel. The column is eluted with solvents of increasing polarity to separate flavonoid fractions, including this compound.
High-Speed Counter-Current Chromatography (HSCCC)
For preparative isolation, HSCCC is employed due to its efficiency in separating flavonoids without irreversible adsorption. The optimized solvent system for this compound isolation consists of a two-phase mixture of:
- n-Hexane : Ethyl acetate : Methanol : Water in a volume ratio of 10:11:11:8
Key operational parameters include:
| Parameter | Value |
|---|---|
| Stationary phase | Upper phase |
| Mobile phase | Lower phase |
| Flow rate | 1.8 mL/min |
| Revolution speed | 800 rpm |
| Separation temperature | 30 °C |
| Sample size | 250 mg |
| Retention of stationary phase | 63% |
| Detection wavelength | 280 nm |
This solvent system was chosen after testing several ratios for optimal partition coefficient (K) values, balancing between too high and too low K values for efficient separation.
Structural Confirmation
The isolated this compound is characterized by UV, IR, MS, and NMR spectroscopy to confirm its identity and purity. The molecular formula is consistent with C25H28O6, and spectral data align with known literature values.
Chemical Synthesis of this compound and Related Compounds
General Synthetic Challenges
This compound, as a prenylated flavone with complex stereochemistry, presents significant synthetic challenges. The molecule contains multiple hydroxyl groups, a chromanone core, and prenyl substituents that require regio- and stereoselective construction.
Pd(0)-Catalyzed Heteroannulation Approach
A patented method for synthesizing related pterocarpan structures, which share similar chroman frameworks, involves Pd(0)-catalyzed heteroannulation of benzopyrans with o-chloromercuriophenols. Key features of this method include:
- Use of Pd(0) catalysts such as tetrakis(triphenylphosphine)palladium(0).
- Reaction in organic solvents with bases like triethylamine or sodium acetate.
- Chloride ion sources to enhance reaction yields.
- Control of substituents (alkyl, hydroxy, aryl groups) on benzopyran rings to direct product formation.
This method allows the formation of chromanocoumaran skeletons in one step, which can be adapted for prenylated flavonoid synthesis.
Total Synthesis of Tetrapetalones as a Model
While direct total synthesis of this compound is less documented, the synthesis of structurally related tetrapetalones provides insight. Wood and coworkers at Baylor University achieved total synthesis of tetrapetalones A and C, complex tetracyclic flavonoid derivatives, through:
- Starting with an N-aryl tetramic acid precursor containing a masked reactive ester.
- Avoiding problematic reactivity by introducing the C–N bond early.
- An 18-19 step synthesis with overall yields in the sub-percent range.
- Final steps involving oxidation and glycosylation to introduce sugar moieties.
This approach demonstrates the necessity of strategic masking and functional group manipulation in complex flavonoid synthesis.
Summary Table of Preparation Methods for this compound
| Methodology | Description | Key Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| Extraction & HSCCC Isolation | Extraction from Patrinia villosa Juss, followed by HSCCC using n-hexane–ethyl acetate–methanol–water (10:11:11:8) solvent system | 70% aqueous ethanol extraction; HSCCC parameters as above | High purity isolation; scalable from plant material |
| Pd(0)-Catalyzed Synthesis | Pd(0)-catalyzed heteroannulation of benzopyrans with o-chloromercuriophenols to form chromanocoumarans | Pd(PPh3)4 catalyst, organic base, chloride ion source | One-step formation of chroman core; adaptable for prenylated flavones |
| Total Synthesis Model (Tetrapetalones) | Multi-step total synthesis involving masked N-aryl tetramic acid precursors and late-stage oxidation/glycosylation | Multi-step organic synthesis with strategic masking | Complex, low overall yield; demonstrates synthetic feasibility |
Chemical Reactions Analysis
Absence of Direct Evidence
The search results do not contain any references to "Tetrapterol E" or its chemical reactivity. This suggests either:
-
Novelty : The compound may be newly discovered or under study in non-published research.
-
Terminology : A potential misspelling or misidentification (e.g., confusion with "tetrapterol" or other tetrazole derivatives).
-
Data Gaps : No accessible datasets or peer-reviewed studies were identified in the provided materials.
Related Compounds and Mechanisms
While no direct data exists for this compound, insights can be drawn from structurally similar compounds:
Tetrazole Derivatives
From Result , tetrazoles exhibit distinct reactivity patterns due to their lone-pair-rich nitrogen atoms. Key reactions include:
-
Hydrogen bonding : Tetrazoles form orthogonal hydrogen bonds with biological targets.
-
Metal chelation : They interact with metal ions (e.g., zinc in enzymes) via polar interactions.
-
Multicomponent reactions : Synthesized via [2+3] cycloadditions between nitriles and azides.
Table: Tetrazole Reactivity Overview
| Property | Example Reaction/Mechanism |
|---|---|
| Hydrogen bonding | Four σ-lone pairs enable coplanar interactions |
| Metal chelation | Replaces water in metalloenzyme active sites |
| Synthesis | Azide + nitrile → tetrazole (electron-deficient nitriles preferred) |
Catalytic and Enzymatic Mechanisms
Result highlights computational methods (e.g., QM/MM simulations) to study enzyme-catalyzed reactions, which could inform mechanistic studies of this compound if similar catalytic pathways exist.
Methodological Recommendations
To investigate this compound’s reactivity:
-
Synthesis Optimization : Use Design of Experiments (DoE) as described in Result to identify key reaction parameters (e.g., temperature, catalysts).
-
Mechanistic Studies : Apply computational tools (e.g., reaction force analysis from Result ) to dissect reaction pathways.
-
Experimental Validation : Employ mass spectrometry (Result ) to detect reaction products.
Caveats and Next Steps
-
Structural Clarity : Confirm the exact structure of this compound to align with existing databases.
-
Literature Expansion : Search specialized databases (e.g., PubChem, CAS Registry) for unindexed studies.
-
Collaborative Research : Partner with organic or medicinal chemistry labs to initiate targeted studies.
Scientific Research Applications
Tetrapterol E has shown promise in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Studies have demonstrated its potential as an anti-inflammatory and antioxidant agent.
Mechanism of Action
The mechanism of action of Tetrapterol E involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune escape in cancer cells . Additionally, its antioxidant properties help in neutralizing free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Tetrapterol G and Isosophoranone
- Structural Features: Tetrapterol G contains two isoprenyl groups (one on the A-ring and another on the B-ring), while isosophoranone has a dimethylallyl group at C-5' of the B-ring . These substitutions enhance hydrophobicity (log P ~4), optimizing membrane permeability and cytotoxicity .
- Biological Activity: Both exhibit tumor-specific cytotoxicity against oral squamous cell carcinoma (HSC-2) and submandibular gland carcinoma (HSG) with tumor specificity indices (TS) of 1.6 and 1.5, respectively . In contrast, Tetrapterol E’s antiplasmodial activity against Plasmodium falciparum (IC₅₀ ~12–13 μM) aligns with Tetrapterol C–I, suggesting a conserved mechanism in parasitic inhibition .
Secundiflorol E and Sophoronol
- Structural Features: Secundiflorol E contains a dimethylallyl group at C-5', similar to this compound’s hypothesized structure, while sophoronol has a single prenyl group .
- Biological Activity: Secundiflorol E demonstrates moderate tumor specificity (TS = 1.9) and inhibits nitric oxide (NO) production in macrophages via radical scavenging, a trait shared with this compound’s analogs (e.g., Tetrapterol G) . Sophoronol, however, shows weaker antiplasmodial activity (IC₅₀ = 12.9 μM) compared to this compound .
Pharmacological Profiles
Table 1: Comparative Bioactivity of this compound and Analogues
*Inferred from structural analogs .
Mechanistic Differences
- Cytotoxicity vs. Antiplasmodial Activity: While Tetrapterol G and Secundiflorol E prioritize tumor cell apoptosis via radical-mediated oxidation , this compound and C–I likely target plasmodial enzymes (e.g., fatty acid biosynthesis), as seen in other Sophora isoflavanones .
- NO Modulation: this compound’s analogs (e.g., Tetrapterol G) inhibit LPS-induced NO production in macrophages by scavenging superoxide and NO radicals, reducing inflammation-driven carcinogenesis . This contrasts with genistein, which lacks prenylation and shows lower TS (2.4) despite similar log P values .
Extraction and Stability
This compound’s isolation via preparative HSCCC from Patrinia villosa (shared with Tetrapterol I) highlights its solubility in non-polar solvents (e.g., n-hexane–ethyl acetate systems) . This contrasts with less hydrophobic analogs like daidzein (log P ~1.1), which require polar solvents for extraction .
Q & A
Basic: What are the recommended methods for isolating and purifying Tetrapterol E from natural sources?
Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography with silica gel or Sephadex LH-20. Validate purity using HPLC with UV/Vis or mass spectrometry (MS). Ensure reproducibility by documenting solvent ratios, temperature, and retention factors. For plant-derived samples, consider species-specific variations in secondary metabolite profiles and optimize protocols using pilot extractions .
Basic: How can researchers confirm the structural identity of this compound?
Answer: Combine spectroscopic techniques:
- NMR (1H, 13C, 2D-COSY) to map carbon-hydrogen frameworks.
- High-resolution MS for molecular formula validation.
- X-ray crystallography (if crystalline) for absolute configuration.
Cross-reference data with published spectra in peer-reviewed repositories (e.g., SciFinder, PubChem) and report deviations >5% as potential isomerization or impurities .
Advanced: How should contradictory bioactivity data for this compound across studies be resolved?
Answer:
Assay Variables: Scrutinize cell lines (e.g., HeLa vs. primary cells), solvent carriers (DMSO vs. ethanol), and dosage ranges.
Statistical Analysis: Apply ANOVA or mixed-effects models to evaluate inter-study variability.
Meta-Analysis: Aggregate data using PRISMA guidelines to identify trends or confounding factors (e.g., light sensitivity, pH-dependent stability) .
Advanced: What strategies mitigate degradation of this compound during experimental workflows?
Answer:
- Stability Studies: Pre-screen under varying pH, temperature, and light conditions via accelerated stability testing.
- Analytical Controls: Use LC-MS/MS to monitor degradation products (e.g., oxidation byproducts) in real-time.
- Storage: Lyophilize samples and store at -80°C under argon to prevent hydrolysis/oxidation .
Basic: Which analytical techniques are optimal for quantifying this compound in complex matrices?
Answer:
- HPLC-DAD for routine quantification (LOD ≤ 0.1 µg/mL).
- UHPLC-QTOF-MS for high sensitivity in biological fluids.
- Internal Standards: Deuterated analogs or structurally similar compounds to correct for matrix effects .
Advanced: How can researchers elucidate the mechanism of action of this compound in vitro?
Answer:
- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathways.
- Knockdown/CRISPR: Validate target proteins via siRNA silencing.
- Docking Studies: Use AutoDock Vina to predict binding affinities with putative targets (e.g., kinases) .
Advanced: What experimental designs are suitable for studying this compound’s synergistic effects with other compounds?
Answer:
- Checkerboard Assays: Determine fractional inhibitory concentration (FIC) indices.
- Isobolograms: Classify synergism/additivity/antagonism.
- Statistical Models: Apply Bliss independence or Chou-Talalay methods to quantify interactions .
Basic: How should researchers address solubility limitations of this compound in in vitro assays?
Answer:
- Co-Solvents: Use cyclodextrins or PEG-400 at ≤1% (v/v) to enhance solubility without cytotoxicity.
- Sonication: Pre-treat stock solutions for 10–15 minutes.
- Validation: Confirm solubility via dynamic light scattering (DLS) .
Advanced: How can conflicting computational and empirical data on this compound’s pharmacokinetics be reconciled?
Answer:
- In Silico-Experimental Alignment: Refine QSAR models using experimental logP/Caco-2 permeability data.
- PBPK Modeling: Incorporate hepatic clearance rates from microsomal assays.
- Sensitivity Analysis: Identify parameters (e.g., plasma protein binding) contributing most to variance .
Basic: What literature review practices ensure comprehensive coverage of this compound research?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
